(E)-1-(1-Adamantyl)-4-[4-(difluoromethoxy)phenyl]-3-buten-2-one
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Overview
Description
(E)-1-(1-Adamantyl)-4-[4-(difluoromethoxy)phenyl]-3-buten-2-one is an organic compound characterized by its adamantyl and difluoromethoxyphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-(1-Adamantyl)-4-[4-(difluoromethoxy)phenyl]-3-buten-2-one typically involves the following steps:
Formation of the Adamantyl Group: The adamantyl group can be introduced through a Friedel-Crafts alkylation reaction using adamantane and an appropriate alkylating agent.
Introduction of the Difluoromethoxyphenyl Group: This step involves the reaction of a phenyl compound with difluoromethoxy reagents under specific conditions to introduce the difluoromethoxy group.
Formation of the Butenone Moiety: The final step involves the formation of the butenone moiety through a series of condensation reactions, ensuring the (E)-configuration is maintained.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.
Chemical Reactions Analysis
Types of Reactions
(E)-1-(1-Adamantyl)-4-[4-(difluoromethoxy)phenyl]-3-buten-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly at the phenyl ring, using reagents like halogens or nitrating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
(E)-1-(1-Adamantyl)-4-[4-(difluoromethoxy)phenyl]-3-buten-2-one has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and antiviral properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (E)-1-(1-Adamantyl)-4-[4-(difluoromethoxy)phenyl]-3-buten-2-one involves its interaction with specific molecular targets and pathways. The adamantyl group provides structural stability, while the difluoromethoxyphenyl group may interact with biological receptors or enzymes, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Properties
Molecular Formula |
C21H24F2O2 |
---|---|
Molecular Weight |
346.4 g/mol |
IUPAC Name |
(E)-1-(1-adamantyl)-4-[4-(difluoromethoxy)phenyl]but-3-en-2-one |
InChI |
InChI=1S/C21H24F2O2/c22-20(23)25-19-5-2-14(3-6-19)1-4-18(24)13-21-10-15-7-16(11-21)9-17(8-15)12-21/h1-6,15-17,20H,7-13H2/b4-1+ |
InChI Key |
GAKHUAWVMQGYDX-DAFODLJHSA-N |
Isomeric SMILES |
C1C2CC3CC1CC(C2)(C3)CC(=O)/C=C/C4=CC=C(C=C4)OC(F)F |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)CC(=O)C=CC4=CC=C(C=C4)OC(F)F |
Origin of Product |
United States |
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